Carbethyl salicylate
CAS No.: 118-27-4
Cat. No.: VC21031197
Molecular Formula: C19H18O7
Molecular Weight: 358.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118-27-4 |
|---|---|
| Molecular Formula | C19H18O7 |
| Molecular Weight | 358.3 g/mol |
| IUPAC Name | ethyl 2-(2-ethoxycarbonylphenoxy)carbonyloxybenzoate |
| Standard InChI | InChI=1S/C19H18O7/c1-3-23-17(20)13-9-5-7-11-15(13)25-19(22)26-16-12-8-6-10-14(16)18(21)24-4-2/h5-12H,3-4H2,1-2H3 |
| Standard InChI Key | QWWLHNFYJSCNGD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CC=C1OC(=O)OC2=CC=CC=C2C(=O)OCC |
| Canonical SMILES | CCOC(=O)C1=CC=CC=C1OC(=O)OC2=CC=CC=C2C(=O)OCC |
Introduction
Chemical Identity and Structure
Carbethyl salicylate, also known by its systematic name diethyl 2,2'-[carbonylbis(oxy)]bisbenzoate, is an ester derivative related to salicylic acid. This compound is characterized by its unique structure where two ethyl salicylate moieties are linked through a carbonyl bridge.
Basic Identification Data
| Parameter | Information |
|---|---|
| CAS Registry Number | 118-27-4 |
| Molecular Formula | C19H18O7 |
| Molecular Weight | 358.342 g/mol |
| EINECS Number | 204-239-3 |
| FDA UNII | EF1UHZ6GA0 |
Synonyms and Alternative Names
The compound is known by several alternative names in scientific and commercial contexts:
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Sal ethyl carbonate
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Ethyl salicylate carbonate
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Bis(2-ethoxycarbonylphenyl) carbonate
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2,2'-[Carbonylbis(oxy)]bis(benzoic acid ethyl) ester
Structural Representation
Carbethyl salicylate possesses a symmetrical structure where a carbonyl group (C=O) connects two phenoxy groups, each bearing an ethoxycarbonyl substituent in the ortho position. This creates a molecule with seven oxygen atoms strategically positioned within the structure, contributing to its potential chemical reactivity and applications.
The compound can be structurally represented through several notations:
SMILES Notation:
CCOC(=O)C1=CC=CC=C1OC(=O)OC2=CC=CC=C2C(=O)OCC
InChI Identifier:
InChI=1S/C19H18O7/c1-3-23-17(20)13-9-5-7-11-15(13)25-19(22)26-16-12-8-6-10-14(16)18(21)24-4-2/h5-12H,3-4H2,1-2H3
Physical and Chemical Properties
Carbethyl salicylate demonstrates physical and chemical properties consistent with its structural characteristics as a higher molecular weight ester derivative. Its properties are influenced by the carbonyl bridge connecting two ethyl salicylate units.
Physical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 358.342 g/mol | Calculated |
| Boiling Point | 479.9±30.0 °C | Predicted |
| Density | 1.245±0.06 g/cm³ | Predicted |
| Stereochemistry | Achiral | Structural analysis |
| Defined Stereocenters | 0/0 | Structural analysis |
| E/Z Centers | 0 | Structural analysis |
| Charge | 0 | Structural analysis |
Analytical Characterization
Analytical techniques used for the characterization of carbethyl salicylate include spectroscopic methods and chromatographic approaches.
Spectroscopic Data
The compound can be characterized using various spectroscopic methods:
UV-Visible Spectroscopy:
Expected to show characteristic absorption patterns related to its aromatic and carbonyl functional groups, likely with maxima in regions similar to other salicylates.
Infrared Spectroscopy:
Expected to show characteristic bands for:
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Ester C=O stretching (~1720-1740 cm⁻¹)
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Aromatic C=C stretching (~1600 cm⁻¹)
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Carbonate C=O stretching (~1750-1770 cm⁻¹)
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C-O stretching (~1200-1300 cm⁻¹)
Mass Spectrometry:
The molecular ion would appear at m/z 358, with characteristic fragmentation patterns reflecting the symmetric nature of the molecule, potentially including fragments from cleavage of the carbonyl bridge and losses of ethoxy groups.
Chromatographic Analysis
Chromatographic techniques such as HPLC or GC-MS would be applicable for purity determination and quantitative analysis of carbethyl salicylate, using methods similar to those developed for other salicylate compounds .
Relationship to Other Salicylates
Carbethyl salicylate belongs to the broader family of salicylate compounds, which includes several widely used substances in pharmaceuticals, cosmetics, and other applications.
Structural Relationships
| Compound | CAS Number | Structure Relationship to Carbethyl Salicylate |
|---|---|---|
| Ethyl salicylate | 118-61-6 | Monomer unit (without carbonyl bridge) |
| Methyl salicylate | 119-36-8 | Related ester with methyl instead of ethyl group |
| Salicylic acid | 69-72-7 | Parent acid of the salicylate component |
Comparative Properties
While carbethyl salicylate has distinct properties due to its unique structure, it shares certain characteristics with other salicylates:
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Structural Features: Contains the salicylate moiety (ortho-hydroxybenzoate structure)
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Chemical Behavior: Expected to undergo similar reactions such as hydrolysis and transesterification
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Potential Applications: May share functional properties with other salicylates in terms of biological activity and industrial utility
Research Status and Gaps
The available literature exhibits significant gaps regarding carbethyl salicylate compared to more commonly used salicylates. Areas requiring further research include:
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Detailed physicochemical characterization
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Systematic toxicological evaluation
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Specific biological activities and structure-activity relationships
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Environmental fate and ecological impact assessment
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Commercial applications and market presence
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